Cas no 1805016-05-0 (2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid)

2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative with a unique structural profile, combining both difluoromethyl and trifluoromethyl substituents. This compound exhibits enhanced electronic and steric properties due to the presence of multiple fluorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The acetic acid moiety further increases its reactivity, facilitating derivatization for targeted applications. Its high stability and selectivity under various reaction conditions make it suitable for use in cross-coupling reactions and as a building block for bioactive molecules. The compound's structural features contribute to improved metabolic stability and lipophilicity in potential drug candidates.
2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid structure
1805016-05-0 structure
Product name:2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid
CAS No:1805016-05-0
MF:C9H7F5N2O2
MW:270.156099557877
CID:4858150

2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid
    • Inchi: 1S/C9H7F5N2O2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H2,15,16)(H,17,18)
    • InChI Key: JAXLEPBCTKBHDQ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)F)=CN=C(C=1CC(=O)O)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.2

2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063595-1g
2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid
1805016-05-0 97%
1g
$1,564.50 2022-04-01

2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid Related Literature

Additional information on 2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid

Professional Introduction to 2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic Acid (CAS No. 1805016-05-0)

2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805016-05-0, belongs to the pyridine derivative class, a category known for its diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of amino, difluoromethyl, and trifluoromethyl substituents, contribute to its unique chemical properties and potential therapeutic benefits.

The synthesis and characterization of 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid have been extensively studied due to its relevance in developing novel pharmaceutical agents. The compound’s molecular structure incorporates fluorinated aromatic rings, which are widely recognized for their ability to enhance metabolic stability and binding affinity to biological targets. This makes it a valuable scaffold for drug discovery initiatives aimed at modulating enzyme activity and receptor interactions.

In recent years, researchers have been exploring the pharmacological potential of fluorinated pyridines in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The introduction of fluorine atoms into the pyridine core not only improves the compound’s lipophilicity but also influences its electronic distribution, thereby affecting its interactions with biological macromolecules. Preliminary studies have indicated that derivatives of 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid may exhibit inhibitory effects on certain kinases and transcription factors, making them promising candidates for further development.

The role of fluorine in medicinal chemistry is well-documented, with numerous examples demonstrating its impact on drug efficacy and pharmacokinetics. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of a molecule to its target site, while also contributing to resistance against metabolic degradation. This has led to the incorporation of fluorinated pyridines in a wide range of drug candidates undergoing clinical trials. For instance, some fluorinated pyridines have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in tumor growth and progression.

Advances in synthetic methodologies have enabled the efficient preparation of complex fluorinated pyridines like 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been optimized to introduce fluorine atoms at specific positions within the pyridine ring. These synthetic strategies are crucial for achieving high yields and purity, ensuring that subsequent biological evaluations are conducted on well-defined chemical entities.

The biological activity of 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid has been investigated in various cellular and biochemical assays. Initial studies have revealed that this compound interacts with enzymes involved in signal transduction pathways relevant to cancer biology. By modulating the activity of these enzymes, the compound may disrupt aberrant signaling cascades that drive tumor proliferation. Additionally, its structural motif suggests potential applications in anti-inflammatory therapies, where inhibition of pro-inflammatory cytokine production could lead to therapeutic benefits.

Computational modeling has played a pivotal role in understanding the interactions between 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in substrate recognition. These computational approaches complement experimental efforts by providing rapid screening of potential drug candidates and guiding the design of analogs with improved pharmacological properties.

The development of novel pharmaceuticals often involves iterative optimization cycles based on structural modifications aimed at enhancing potency, selectivity, and safety profiles. The versatility of 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid as a scaffold allows for diverse derivatization strategies, enabling researchers to explore multiple pharmacological pathways simultaneously. This flexibility is particularly valuable in drug discovery programs where early-stage hits require further refinement before transitioning to clinical development.

The regulatory landscape for new drug candidates necessitates rigorous evaluation under Good Manufacturing Practices (GMP) conditions before advancing into human trials. The synthesis and purification protocols for 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid must adhere to stringent quality control measures to ensure consistency across batches. Collaborative efforts between synthetic chemists and regulatory affairs specialists are essential for navigating these requirements effectively.

Future directions in the study of 2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetic acid include exploring its potential as an intermediate in multicomponent reactions (MCRs), which can streamline synthetic routes by generating structurally diverse libraries efficiently. Additionally, investigating its role as a building block for peptidomimetics could open new avenues for addressing challenging therapeutic targets that require precise molecular recognition。

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